Dispiro(3.1.3.1)decane-5,10-dione
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of dispiro(3.1.3.1)decane-5,10-dione follows International Union of Pure and Applied Chemistry guidelines for complex polycyclic compounds containing multiple spiro centers. The official IUPAC name is dispiro[3.1.3^{6}.1^{4}]decane-5,10-dione, which precisely describes the molecular architecture through systematic nomenclature conventions. This naming system indicates the presence of two spiro connections within a ten-carbon framework, with ketone functionalities positioned at the 5 and 10 positions of the decane backbone. The numerical descriptors in the nomenclature specify the ring sizes and connectivity patterns, where the notation [3.1.3^{6}.1^{4}] indicates three-membered rings connected through single-carbon bridges to form the overall dispiro architecture.
The compound is registered under Chemical Abstracts Service number 4893-00-9, providing a unique identifier for database searches and regulatory documentation. Alternative systematic names found in chemical databases include Dispiro[3.1.3.1]decane-5,10-dione and dispiro(3.1.3^{6}.1^{4})decane-5,10-dione, reflecting variations in nomenclature conventions across different chemical information systems. The European Community number 993-246-1 serves as an additional regulatory identifier within European chemical classification systems. Database identifiers include PubChem Compound Identification Number 138379 and DSSTox Substance Identifier DTXSID00197641, facilitating cross-referencing across multiple chemical information platforms.
Properties
IUPAC Name |
dispiro[3.1.36.14]decane-5,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-7-9(3-1-4-9)8(12)10(7)5-2-6-10/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHGYGWDEXAIAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(=O)C3(C2=O)CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197641 | |
| Record name | Dispiro(3.1.3.1)decane-5,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4893-00-9 | |
| Record name | Dispiro(3.1.3.1)decane-5,10-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004893009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dispiro(3.1.3.1)decane-5,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
Cyclobutanecarbonyl chloride undergoes dehydrohalogenation in the presence of a base, such as triethylamine, to generate a reactive bis-ketene intermediate. This intermediate spontaneously dimerizes via [2+2] cycloaddition, forming the spirocyclic diketone structure. The reaction is typically conducted in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane at temperatures between −78°C and 25°C to minimize side reactions.
Challenges and Byproducts
Scaling this reaction presents difficulties due to competing polymerization pathways. The bis-ketene intermediate may polymerize into poly(trispiro[3.1.1.3.1.1]dodecane-1,13-dione) rather than dimerizing, particularly at higher temperatures or in the absence of strict stoichiometric control. Infrared spectroscopy (IR) of the product often reveals a dominant cyclobutanone carbonyl absorption at 5.78 μm, with impurities indicated by a secondary peak at 5.91 μm.
Double Ring-Closure Synthesis via Tetracarboxylate Intermediates
A multistep synthesis involving double ring-closure reactions has been explored to access dispiro[3.1.3.1]decane-5,10-dione from pentaerythritol derivatives.
Stepwise Reaction Sequence
- Pentaerythritol Functionalization : Pentaerythritol is converted to 2,2-bis(bromomethyl)propane-1,3-diol, which undergoes further bromination to yield 2-phenyl-5,5-bis(bromomethyl)-1,3-dioxacyclohexane.
- Spirocyclization : Reaction with diisoamyl malonate facilitates a double ring-closure to form tetraethyl dispiro[3.1.3.1]decane-2,2,8,8-tetracarboxylate. Hydrolysis of this intermediate with aqueous hydrochloric acid produces dispiro[3.1.3.1]decane-2,8-dicarboxylic acid.
- Oxidation to Dione : The dicarboxylic acid is oxidized using a strong oxidizing agent (e.g., potassium permanganate in acidic media) to yield the target diketone.
Limitations
This method suffers from low yields (20–30%) during the critical double ring-closure step, attributed to steric hindrance and competing elimination reactions. Efforts to scale beyond 0.02-molar batches have been largely unsuccessful, limiting its practicality for industrial applications.
Ketene Intermediate Polymerization
Controlled polymerization of bis-ketene intermediates offers an alternative pathway, though it requires meticulous optimization to favor dimerization over polymer formation.
Synthesis of Bis-Ketene
Dispiro[3.1.3.1]decane-2,8-dicarbonyl chloride, prepared by treating the dicarboxylic acid with thionyl chloride, is dehydrohalogenated using a hindered amine base (e.g., 2,2,6,6-tetramethylpiperidine). The resulting bis-ketene is highly reactive and must be stabilized at low temperatures.
Dimerization vs. Polymerization
Under ideal conditions (−78°C, dilute solutions), the bis-ketene dimerizes to form the dione. However, even minor deviations in temperature or concentration lead to polymerization. Nuclear magnetic resonance (NMR) analysis of successful dimerizations shows a singlet for the equivalent carbonyl groups at δ 208–210 ppm in the ¹³C spectrum.
Fluorination-Driven Retro-Synthetic Approaches
Recent studies have utilized fluorination reactions to validate synthetic routes and probe the dione’s reactivity.
Diethylaminosulfur Trifluoride (DAST) Fluorination
Dispiro[3.1.3.1]decan-5,10-dione reacts with DAST at room temperature to yield 10,10-difluorodispiro[3.1.3.1]decan-5-one, confirming the accessibility and stability of the dione under mild conditions. This retro-synthetic analysis implies that the dione can withstand electrophilic attacks without ring degradation, supporting its use as a precursor for fluorinated derivatives.
Challenges and Optimization Strategies
Thermal Stability Concerns
Thermogravimetric analysis (TGA) reveals that dispiro[3.1.3.1]decane-5,10-dione begins decomposing at 200°C, with rapid weight loss above 260°C. This limits high-temperature applications but underscores its utility in low-heat polymer matrices.
Solubility and Purification
The dione exhibits poor solubility in common organic solvents (e.g., <0.1% in hexane), necessitating the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) for recrystallization. Chromatographic purification on silica gel with ethyl acetate/hexane mixtures (1:4) has proven effective for isolating high-purity samples.
Table 1: Summary of Preparation Methods
Table 2: Spectral Data for Dispiro[3.1.3.1]decane-5,10-dione
Chemical Reactions Analysis
Types of Reactions
Dispiro(3.1.3.1)decane-5,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can yield products such as 5,5-difluorodispiro(3.1.3.1)decane.
Substitution: The compound can undergo substitution reactions, particularly fluorination, to produce derivatives like 10,10-difluorodispiro(3.1.3.1)decan-5-one.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include diethylaminosulfurtrifluoride (DAST) for fluorination reactions . Reaction conditions typically involve room temperature and specific solvents to facilitate the desired transformations.
Major Products Formed
Major products formed from the reactions of this compound include fluorinated derivatives such as 10,10-difluorodispiro(3.1.3.1)decan-5-one and 5,5,10,10-tetrafluorodispiro(3.1.3.1)decane .
Scientific Research Applications
Synthetic Methods
The synthesis of dispiro(3.1.3.1)decane-5,10-dione can be achieved through various methods:
- Selective Fluorination : Using diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms selectively into the compound .
- Oxidation and Reduction Reactions : The compound can undergo oxidation to form various products or reduction to yield derivatives such as 5,5-difluorodispiro(3.1.3.1)decane.
Chemistry
This compound serves as a valuable subject for studying spirocyclic chemistry and developing new synthetic methodologies due to its unique structural features.
| Application | Description |
|---|---|
| Spirocyclic Chemistry | Exploration of new synthetic routes involving spiro compounds |
| Reaction Mechanisms | Study of interactions between carbonyl groups and other functional groups |
Biology
Research into the biological activity of this compound suggests potential pharmacological properties owing to its structural characteristics:
- Interaction with Biological Macromolecules : The carbonyl groups may interact with proteins and nucleic acids, influencing biological pathways.
- Potential Therapeutic Uses : Limited studies indicate possible applications in drug development due to its unique structure .
Medicine
The compound is being investigated for its potential medicinal properties:
- Drug Development : As a precursor for synthesizing novel pharmaceuticals.
- Biological Activity Studies : Understanding its effects on cellular systems could lead to new therapeutic agents .
Case Study 1: Selective Fluorination
A study demonstrated the selective fluorination of this compound using DAST, resulting in products like 10,10-difluorodispiro(3.1.3.1)decan-5-one and 5,5,10,10-tetrafluorodispiro(3.1.3.1)decane . This highlights the compound's versatility in synthetic organic chemistry.
Another investigation focused on the interaction of this compound with various biological molecules, revealing potential for significant pharmacological activity due to its unique carbonyl functionalities .
Mechanism of Action
The mechanism by which Dispiro(3.1.3.1)decane-5,10-dione exerts its effects involves its unique spirocyclic structure, which can interact with various molecular targets and pathways. The specific molecular targets and pathways involved depend on the context of its application, such as its use in chemical reactions or biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Spiro Compounds
Spiro[4.5]decane-8,10-dione Derivatives
Compounds such as 6-Aryl-6,9-diazaspiro[4.5]decane-8,10-diones (e.g., 5a–c) share a spiro[4.5] backbone but incorporate nitrogen atoms and aryl substituents. Key differences include:
- Yields and Melting Points :
| Compound | Yield (%) | m.p. (°C) |
|---|---|---|
| 5a (phenyl-substituted) | 50 | 73–74 |
| 5b (4-methylphenyl) | 60 | 88 |
| 5c (4-methoxyphenyl) | 50 | 60 |
These values contrast with Dispiro[3.1.3.1]decane-5,10-dione, which lacks aryl groups and exhibits higher thermal stability (decomposition >200°C) .
- Reactivity : Alkylation of 5a–f with methyl bromoacetate proceeds via phase-transfer catalysis (65–85% yields), whereas Dispiro[3.1.3.1]decane-5,10-dione undergoes fluorination or photolytic cleavage instead of alkylation .
Spiro[5.5]undecane-3,5-dione Derivatives
1-Aryl-1,4-diazaspiro[5.5]undecane-3,5-diones (e.g., 5d–f) feature a larger spiro[5.5] framework and dual nitrogen atoms:
- Substituent Effects :
| Compound | Yield (%) | m.p. (°C) |
|---|---|---|
| 5d (phenyl) | 80 | 162 |
| 5e (4-methylphenyl) | 85 | 183 |
| 5f (4-methoxyphenyl) | 60 | 110 |
The increased ring size (vs. spiro[3.1.3.1]) enhances rigidity, leading to higher melting points. Dispiro[3.1.3.1]decane-5,10-dione, however, lacks nitrogen heteroatoms, reducing hydrogen-bonding capacity and solubility .
Fluorinated Derivatives
Selective fluorination of Dispiro[3.1.3.1]decane-5,10-dione with DAST yields:
- 10,10-Difluoro derivative: No cross-ring coupling in ¹⁹F NMR, suggesting minimal steric strain.
- 5,5,10,10-Tetrafluoro derivative : A single sharp ¹⁹F NMR signal, confirming symmetric fluorination .
In contrast, fluorinated spiro[4.5] or spiro[5.5] analogs are unreported, highlighting the unique reactivity of the dispiro framework.
Photolytic and Hydrolytic Behavior
- Photolysis: Dispiro[3.1.3.1]decane-5,10-dione in CH₂Cl₂ generates a product with ν(C=O) at 1745 and 1875 cm⁻¹, likely via Norrish-type cleavage.
- Hydrolysis : Alkaline hydrolysis produces dicyclobutyl ketone (67% yield), whereas spiro[4.5] analogs undergo ring expansion or decarboxylation under basic conditions .
Structural and Functional Implications
- Ring Strain : The compact spiro[3.1.3.1] system imposes higher angular strain than larger spiro[4.5] or spiro[5.5] analogs, enhancing reactivity toward electrophiles (e.g., DAST) and photolysis .
- Functional Group Accessibility : Unlike synspiro peroxides (exposed peroxo bridges), Dispiro[3.1.3.1]decane-5,10-dione’s ketones are sterically shielded, limiting nucleophilic attacks unless activated .
Biological Activity
Dispiro(3.1.3.1)decane-5,10-dione is a compound characterized by its unique dispiro structure and diketone functional groups. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer research and other therapeutic applications.
Chemical Structure
The chemical formula for this compound is . Its structure features two spiro centers and two carbonyl groups, contributing to its reactivity and biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of dispiro compounds, including this compound. For instance, derivatives of similar dispiro structures have shown significant cytotoxic effects against various cancer cell lines.
In Vitro Studies
In vitro assays have demonstrated that dispiro compounds exhibit cytotoxicity against several human cancer cell lines:
- LNCaP Cells : Dispiro derivatives showed IC50 values ranging from 1.2 to 3.5 µM, indicating potent activity against prostate cancer cells .
- A549 Cells : Other isoindole derivatives demonstrated inhibitory effects on A549 lung adenocarcinoma cells .
In Vivo Studies
In vivo studies using xenograft models in nude mice have provided insights into the therapeutic potential of dispiro compounds:
- Mice treated with specific dispiro derivatives exhibited reduced tumor growth compared to control groups .
- Toxicological assessments indicated that these compounds were well-tolerated at therapeutic doses, with no significant adverse effects observed on vital organs during necropsy .
The mechanism underlying the biological activity of this compound may involve:
- Inhibition of Tyrosine Kinase Enzymes : Some derivatives have been identified as potential inhibitors of tyrosine kinases, which play a crucial role in cancer cell proliferation .
- Induction of Apoptosis : Studies suggest that dispiro compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Safety Profile
This compound has been classified with warnings for skin and eye irritation (H315 and H319) . Safety data sheets indicate that while it poses some risks upon contact, proper handling can mitigate these hazards.
Summary of Biological Activity
| Compound | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| This compound | LNCaP | 1.2 - 3.5 | Cytotoxic |
| Isoindole Derivatives | A549 | Not specified | Inhibitory |
In Vivo Study Results
| Study Type | Model | Tumor Type | Outcome |
|---|---|---|---|
| Xenograft Model | Nude Mice | Lung Adenocarcinoma | Reduced tumor growth |
| Toxicological Assessment | Mice | Various | No significant adverse effects |
Q & A
Q. What are the optimized synthetic protocols for preparing Dispiro[3.1.3.1]decane-5,10-dione, and how do reaction conditions influence yield and purity?
The compound is synthesized via dehydrohalogenation of cyclobutylcarbonyl chloride with triethylamine in a benzene-ether mixture under nitrogen. Key steps include:
- Maintaining a reaction temperature of 50°C for 25 hours to achieve 97% yield of the intermediate triethylamine salt .
- Refluxing the salt in benzene for 24 hours to isolate the final product, followed by recrystallization to achieve a melting point of 86–87°C .
- Avoiding air exposure during filtration and washing with cold ether to prevent decomposition .
Q. How can structural characterization of Dispiro[3.1.3.1]decane-5,10-dione be reliably performed?
- Infrared (IR) spectroscopy : Strong carbonyl peaks at 1745 cm⁻¹ confirm the presence of diketone groups .
- NMR analysis : Distinct signals for allylic CH₂ groups (δ 2.9 ppm) and cyclobutane protons (δ 1.8–2.7 ppm) are diagnostic .
- X-ray crystallography : Resolves the linear arrangement of three four-membered rings in the dispiro system, validated for analogous structures .
Q. What are the standard purification methods for this compound?
- Recrystallization : Use benzene-pentane mixtures to achieve high purity (m.p. 86–87°C) .
- Distillation : Kontes micro-apparatus distillation under reduced pressure isolates volatile photolysis products (e.g., b.p. 201–202°C for dicyclobutyl ketone) .
Advanced Research Questions
Q. What mechanistic insights explain the photolytic behavior of Dispiro[3.1.3.1]decane-5,10-dione in methylene chloride?
- Irradiation with a Hanovia lamp (λ > 300 nm) induces n→π* excitation, leading to cleavage of the diketone moiety.
- Primary photoproducts include a volatile cyclobutane derivative (30% yield) with IR absorption at 1875 cm⁻¹, indicative of ketene intermediates .
- Glpc analysis reveals residual starting material, suggesting competing recombination pathways under prolonged irradiation .
Q. How does fluorination with diethylaminosulfur trifluoride (DAST) modify the reactivity of Dispiro[3.1.3.1]decane-5,10-dione?
- DAST selectively substitutes two carbonyl groups at room temperature, yielding 10,10-difluorodispiro[3.1.3.1]decan-5-one.
- Further reduction with LiAlH₄ produces 5,5-difluoro derivatives, while excess DAST generates tetrafluorinated analogs.
- NMR shows no cross-ring coupling (<0.5 Hz) between geminal fluorines, indicating minimal electronic communication between the spiro rings .
Q. What contradictions exist in reported synthetic yields, and how can they be reconciled?
- reports 81% yield for the triethylamine salt, while cites lower yields under similar conditions.
- Discrepancies may arise from differences in solvent purity (benzene vs. ether-benzene mixtures) or temperature gradients during salt isolation .
- Systematic replication with controlled variables (e.g., inert atmosphere, humidity) is recommended to validate optimal protocols.
Q. How does the dispiro architecture influence material properties in optoelectronic applications?
- Derivatives with dispiro frameworks exhibit enhanced hole transport in perovskite solar cells (PCE = 17.4% vs. 15.5% for non-spiro analogs) due to isotropic charge delocalization .
- Electrochemical studies correlate the rigid spiro structure with reduced charge recombination, validated via cyclic voltammetry and impedance spectroscopy .
Q. What analytical challenges arise in quantifying degradation products during alkaline hydrolysis?
- Steam distillation of hydrolyzed solutions yields dicyclobutyl ketone (67% yield), but incomplete separation of aqueous and organic phases can lead to underestimation.
- Drying the benzene layer via azeotropic removal improves accuracy, as residual water skews GC-MS quantification .
Methodological Notes
- Synthetic reproducibility : Strict adherence to inert conditions (N₂ atmosphere) and solvent dryness is critical to avoid side reactions (e.g., acylammonium salt formation) .
- Photolysis optimization : Use Pyrex-filtered irradiation to restrict n→π* excitation and minimize side product formation .
- Fluorination control : Monitor DAST reactions at subambient temperatures to prevent over-fluorination and decomposition .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
